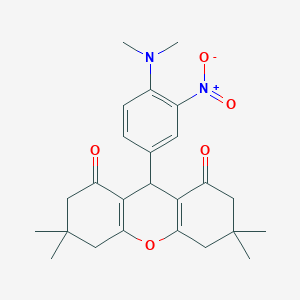
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that includes a xanthene core, a nitrophenyl group, and a dimethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with a suitable xanthene precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
化学反应分析
Types of Reactions
9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitrophenyl and dimethylamino groups contributes to its biological activity .
Medicine
In medicine, this compound and its derivatives are explored for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in the textile and printing industries .
作用机制
The mechanism of action of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, facilitating its action within cells .
相似化合物的比较
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3,4-dihydro-9-arylacridin-1(2H)-ones: Compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of 9-{4-(dimethylamino)-3-nitrophenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C25H30N2O5 |
|---|---|
分子量 |
438.5g/mol |
IUPAC 名称 |
9-[4-(dimethylamino)-3-nitrophenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H30N2O5/c1-24(2)10-17(28)22-19(12-24)32-20-13-25(3,4)11-18(29)23(20)21(22)14-7-8-15(26(5)6)16(9-14)27(30)31/h7-9,21H,10-13H2,1-6H3 |
InChI 键 |
LGRSYDUNFLNQCE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)[N+](=O)[O-])C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413684.png)
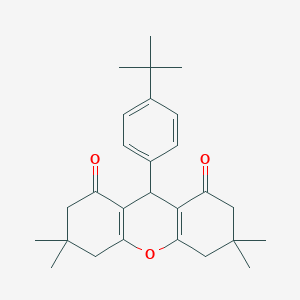
![5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413686.png)
![2-(2-Furyl)-3-{[(5-{4-nitro-2-methoxyphenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridine](/img/structure/B413691.png)
![1-(5-methyl-2-furyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413694.png)
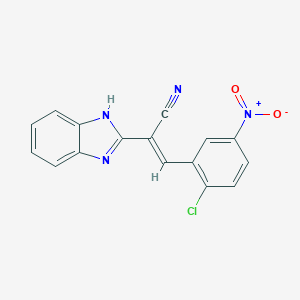
![5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B413696.png)
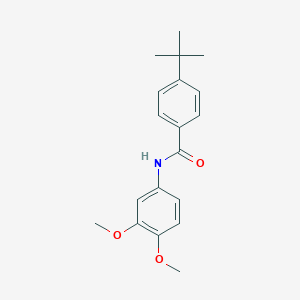
![2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413702.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B413703.png)
![4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)
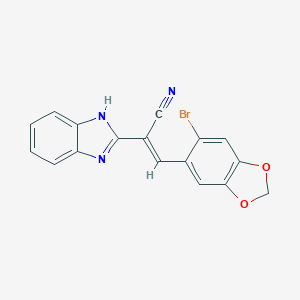
![[5-(4-{3,5-Bisnitrophenoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413707.png)
![3-[(Dimethylamino)methyl]-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413708.png)
